![molecular formula C21H20N4O2S B2703561 8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 332149-61-8](/img/structure/B2703561.png)
8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, commonly known as BPTP, is a purine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTP has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Scientific Research Applications
- Application : It has demonstrated promising cytotoxic effects against different cancer cell lines, with IC50 values ranging from 29 to 59 µM. Notably, compound 5k emerged as the most potent inhibitor, targeting enzymes such as EGFR, Her2, VEGFR2, and CDK2 with IC50 values comparable to the well-known TKI sunitinib .
- Application : In the field of diabetes research, α-amylase inhibitors like acarbose and voglibose are used to limit carbohydrate breakdown and glucose absorption. Oprea1_793126’s properties may contribute to similar applications .
- Application : Incorporating halogen atoms (e.g., fluorine, chlorine, bromine, or iodine) can influence binding affinity to target kinases, potentially improving therapeutic effects .
- Application : OR techniques can optimize energy distribution, resource management, and climate change mitigation. Oprea1_793126’s properties may find relevance in these areas .
Cancer Therapy and Kinase Inhibition
Type 2 Diabetes Treatment
Medicinal Chemistry and Drug Design
Energy and Sustainable Development
properties
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-24-18-17(19(26)23-20(24)27)25(13-12-15-8-4-2-5-9-15)21(22-18)28-14-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEXCHRMLLKFBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
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